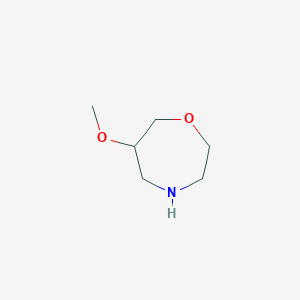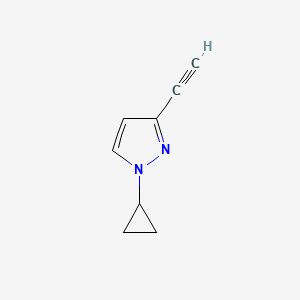
1-(2-Cyclopropylacetyl)piperidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Cyclopropylacetyl)piperidine-2-carboxylic acid is a chemical compound with the molecular formula C11H17NO3 It is known for its unique structure, which includes a cyclopropyl group attached to an acetyl group, linked to a piperidine ring with a carboxylic acid functional group
Méthodes De Préparation
The synthesis of 1-(2-Cyclopropylacetyl)piperidine-2-carboxylic acid involves several steps, typically starting with the preparation of the cyclopropylacetyl precursor. The synthetic route generally includes:
Piperidine Ring Formation: The formation of the piperidine ring through cyclization reactions.
Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperatures, pressures, and the use of specific catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
1-(2-Cyclopropylacetyl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(2-Cyclopropylacetyl)piperidine-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Cyclopropylacetyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyclopropyl group and piperidine ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-(2-Cyclopropylacetyl)piperidine-2-carboxylic acid can be compared with other similar compounds, such as:
Pipecolinic Acid:
Cyclopropylacetic Acid: A simpler compound with a cyclopropyl group attached to an acetic acid moiety.
Piperidine Derivatives: Various piperidine derivatives with different functional groups and applications.
Propriétés
Formule moléculaire |
C11H17NO3 |
|---|---|
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
1-(2-cyclopropylacetyl)piperidine-2-carboxylic acid |
InChI |
InChI=1S/C11H17NO3/c13-10(7-8-4-5-8)12-6-2-1-3-9(12)11(14)15/h8-9H,1-7H2,(H,14,15) |
Clé InChI |
MJJORWCAKRMUJD-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C(C1)C(=O)O)C(=O)CC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![rac-2-[(3R,4R)-1-methanesulfonyl-4-methylpyrrolidin-3-yl]ethan-1-amine hydrochloride](/img/structure/B13516547.png)
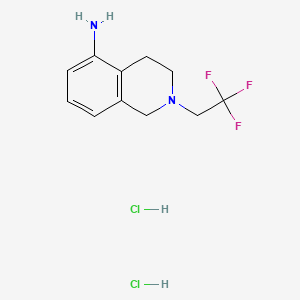
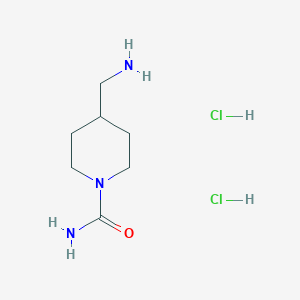
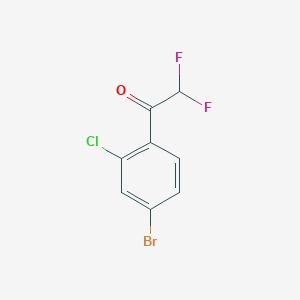
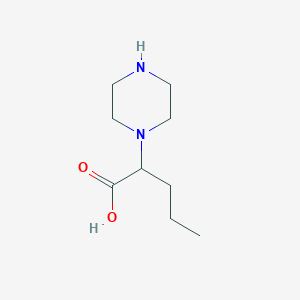
![Methyl 1-(hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylate](/img/structure/B13516575.png)
![2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13516578.png)
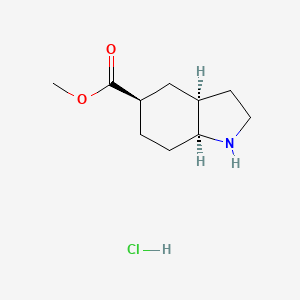
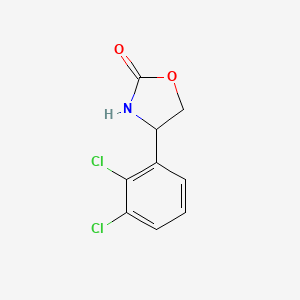
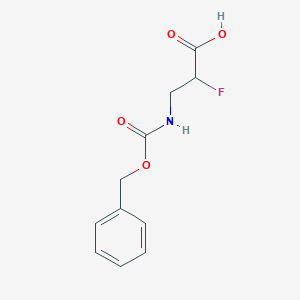
![3-{[(Benzyloxy)carbonyl]amino}-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B13516599.png)
